

Lascufloxacin contraindications myasthenia gravis tendon disorders

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Compound Focus: Lascufloxacin Hydrochloride

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Experimental Protocols for Risk Assessment

For researchers evaluating these risks, here are detailed methodologies based on cited studies.

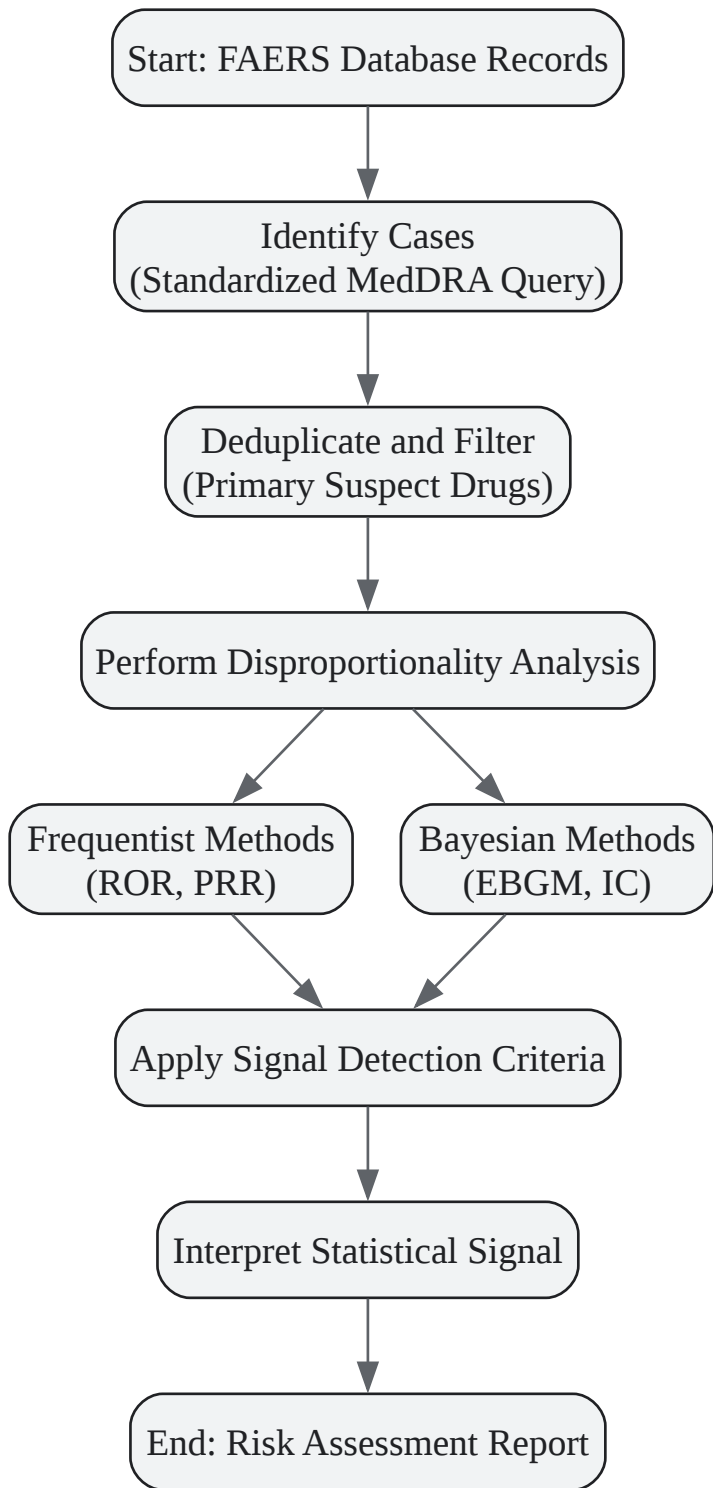
Protocol 1: Evaluating Tendon Safety Signals

This protocol outlines a pharmacovigilance analysis using spontaneous reporting system data, as demonstrated in a 2025 study [1].

- **Objective:** To identify and quantify a signal of disproportionate reporting (SDR) for tendon and ligament disorders associated with a drug.
- **Data Source:** Spontaneous adverse event reports from databases like the US FDA Adverse Event Reporting System (FAERS).
- **Methodology:**
 - **Case Identification:** Identify all reports for the drug of interest (e.g., Lascufloxacin) and the adverse event of interest (e.g., "Tendon rupture," "Tendinopathies and ligament disorders") using standardized MedDRA Queries (SMQ) and Preferred Terms (PT).
 - **Disproportionality Analysis:** Perform a case-non-case analysis using both frequentist and Bayesian methods.
 - **Frequentist Methods:** Calculate Reporting Odds Ratio (ROR) and Proportional Reporting Ratio (PRR). A signal is detected with at least 3 reports, $PRR \geq 2$, and Chi-square ≥ 4 [1].

- **Bayesian Methods:** Use Multi-item Gamma Poisson Shrinker (MGPS) to calculate Empirical Bayes Geometric Mean (EBGM). A signal is detected if the lower 95% confidence interval (EBGM05) exceeds 2.
- **Subgroup Analysis:** Stratify data by age, gender, and clinical outcomes (e.g., hospitalization) to identify vulnerable populations.

The workflow for this statistical analysis can be visualized as follows:



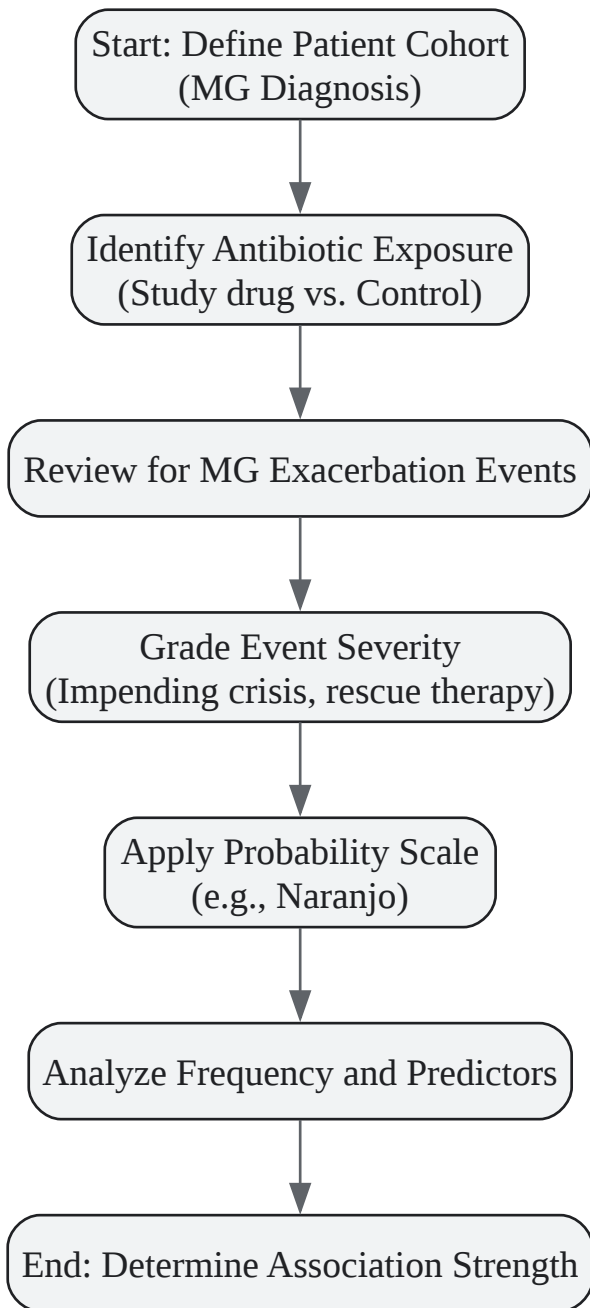
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Protocol 2: Assessing MG Exacerbation Risk

This protocol is based on a 2025 retrospective clinical study that quantified MG exacerbation frequency associated with antibiotics [2].

- **Objective:** To determine the frequency and severity of MG exacerbations following antibiotic exposure.
- **Study Design:** Retrospective cohort study.
- **Population:** Patients with a confirmed MG diagnosis who were prescribed the antibiotic of interest. A comparator group exposed to an antibiotic considered lower risk (e.g., amoxicillin) should be included.
- **Data Collection:**
 - Extract data from electronic health records over a defined period (e.g., 2002-2022).
 - Record all episodes of antibiotic usage (e.g., Ciprofloxacin, Levofloxacin, Azithromycin, Amoxicillin).
- **Outcome Measures:**
 - **Primary Endpoint:** Frequency of MG exacerbation following antibiotic initiation, scored using a tool like the Adverse Drug Reactions Probability Scale.
 - **Secondary Endpoints:** Severity of exacerbation (e.g., myasthenic crisis, need for rescue therapy, hospitalization).
- **Statistical Analysis:**
 - Calculate the frequency of exacerbation for each antibiotic.
 - Use a mixed-effects logistic regression model to evaluate predictors (e.g., recent MG hospitalization, sex, diabetes) of antibiotic-associated MG exacerbation.

The logical flow for conducting this clinical data review is outlined below:



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Safety Data for Researcher Awareness

The quantitative findings from recent studies are critical for a comprehensive risk-benefit assessment.

Table 2: Quantitative Data on Fluoroquinolone-Associated Risks

Risk Category	Drug (Class)	Key Quantitative Findings	Source & Year
MG Exacerbation	Ciprofloxacin (FQ)	2.4% (8/339) of exposure episodes led to exacerbation.	[2] (2025)
	Levofloxacin (FQ)	1.6% (3/187) of exposure episodes led to exacerbation.	[2] (2025)
	Azithromycin (Macrolide)	1.5% (6/392) of exposure episodes led to exacerbation.	[2] (2025)
	Amoxicillin (Control)	1.3% (8/603) of exposure episodes led to exacerbation. (No significant difference vs. FQs in this study)	[2] (2025)
Tendon Disorders	Ciprofloxacin (FQ)	Strongest statistical association with tendonitis .	[1] (2025)
	Levofloxacin (FQ)	Strongest statistical association with tendon rupture .	[1] (2025)
	Moxifloxacin (FQ)	Weaker association with tendonitis/rupture vs. other FQs.	[1] (2025)
	Fluoroquinolones (Class)	Out of 35,667 FQ-associated adverse events, 1,771 were tendonitis and 1,018 were tendon rupture.	[3] (2022)

Key Considerations for Drug Development

- **Class-Based Warnings are Prudent:** Given the strong, established risks associated with the fluoroquinolone class, applying these warnings to Lascufloxacin in the absence of extensive specific safety data is a standard and necessary risk mitigation strategy in drug development and labeling [4] [5].
- **Benefit-Risk Assessment:** The decision to use Lascufloxacin in populations at risk (e.g., elderly, those with MG) requires a careful benefit-risk analysis. It should generally be avoided in patients with

myasthenia gravis and used with great caution when other risk factors for tendonitis are present [4] [6].

- **Underlying Infection as a Confounder:** Note that in studies of MG exacerbation, the underlying infection being treated is a major confounder and can itself trigger a myasthenic crisis [2].

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